6-(3-Fluoro-benzyloxy)-pyridin-3-ylamine
Description
6-(3-Fluoro-benzyloxy)-pyridin-3-ylamine is a pyridine derivative characterized by a 3-fluoro-substituted benzyloxy group at the 6-position and an amine at the 3-position of the pyridine ring. Its molecular formula is C₁₂H₁₀FN₂O (molecular weight: 217.22 g/mol). This compound is of interest in medicinal chemistry, particularly for its structural versatility in drug design .
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
6-[(3-fluorophenyl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C12H11FN2O/c13-10-3-1-2-9(6-10)8-16-12-5-4-11(14)7-15-12/h1-7H,8,14H2 |
InChI Key |
HUFXLOUHLGPWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine
- Structure : Replaces the benzyloxy group with a 4-phenylpiperazine moiety.
- Properties: The piperazine group introduces basicity and hydrogen-bonding capacity.
6-[(1-Methyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine
- Structure : Substitutes benzyloxy with a pyrazole-methyl group.
- Properties : Molecular weight (204.23 g/mol) is lower due to the smaller pyrazole ring. Increased nitrogen content may enhance solubility in polar solvents .
- Key Difference : Pyrazole’s aromaticity and hydrogen-bonding sites could influence target selectivity compared to the fluorobenzyl group.
5-(4-Chloro-phenyl)-6-(2,2,2-trifluoro-ethoxy)-pyridin-3-ylamine
- Structure : Features a trifluoroethoxy group and a para-chloro-phenyl substituent.
- Properties : The trifluoroethoxy group increases lipophilicity (logP ≈ 2.8) and metabolic resistance. Synthesized via Suzuki coupling, highlighting scalable routes for halogenated analogs .
- Key Difference : Bulkier substituents may hinder blood-brain barrier penetration compared to the target compound.
6-(4-Bromophenoxy)pyridin-3-amine
- Structure: Bromine replaces fluorine in the phenoxy group.
- Properties: Bromine’s higher atomic weight (79.9 vs. However, bromine may elevate toxicity risks .
- Key Difference : Altered electronic profile (less electronegative than fluorine) could reduce binding affinity to electron-deficient receptors.
Physicochemical and Pharmacological Properties
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